molecular formula C13H17N3O2S B318650 4-{[(pentanoylamino)carbothioyl]amino}benzamide

4-{[(pentanoylamino)carbothioyl]amino}benzamide

Cat. No.: B318650
M. Wt: 279.36 g/mol
InChI Key: WJXSKGKVJSHGLX-UHFFFAOYSA-N
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Description

4-{[(pentanoylamino)carbothioyl]amino}benzamide is an organic compound with the molecular formula C13H17N3O2S It is a derivative of benzamide, characterized by the presence of a pentanoylcarbamothioyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(pentanoylamino)carbothioyl]amino}benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods

Industrial production methods for benzamide derivatives, including this compound, often involve high-temperature reactions between carboxylic acids and amines. These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(pentanoylamino)carbothioyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions can result in a variety of functionalized benzamide derivatives .

Scientific Research Applications

4-{[(pentanoylamino)carbothioyl]amino}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(pentanoylamino)carbothioyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

4-(pentanoylcarbamothioylamino)benzamide

InChI

InChI=1S/C13H17N3O2S/c1-2-3-4-11(17)16-13(19)15-10-7-5-9(6-8-10)12(14)18/h5-8H,2-4H2,1H3,(H2,14,18)(H2,15,16,17,19)

InChI Key

WJXSKGKVJSHGLX-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N

Canonical SMILES

CCCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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